4-tert-Butylphenoxyacetyl chloride

Vue d'ensemble

Description

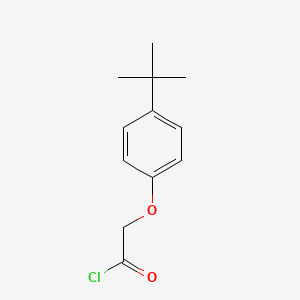

4-tert-Butylphenoxyacetyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of phenoxyacetyl chloride, where the phenyl ring is substituted with a tert-butyl group at the para position. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-tert-Butylphenoxyacetyl chloride can be synthesized through the reaction of 4-tert-butylphenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-tert-Butylphenoxyacetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-tert-butylphenoxyacetic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines or hydroxylamines, to form hydrazides or hydroxamic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic conditions (e.g., with pyridine or triethylamine) to facilitate the substitution reaction.

Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used to hydrolyze the compound.

Condensation Reactions: Reagents like hydrazines or hydroxylamines are used under mild heating conditions to promote condensation.

Major Products Formed

Nucleophilic Substitution: Amides, esters, or thioesters.

Hydrolysis: 4-tert-Butylphenoxyacetic acid.

Condensation Reactions: Hydrazides or hydroxamic acids.

Applications De Recherche Scientifique

Chemical Synthesis

4-tert-Butylphenoxyacetyl chloride serves as a reagent and intermediate in organic synthesis. Its structure allows it to participate in various reactions, particularly in the formation of esters and amides. This compound is often utilized for:

- N-protection of nucleoside bases : During oligonucleotide synthesis, it protects nucleosides from degradation and facilitates subsequent deprotection under mild conditions, minimizing depurination and chain degradation during synthesis workup .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Esterification | Forms esters with alcohols | |

| Amide Formation | Reacts with amines to form amides | |

| Nucleoside Protection | Protects nucleobases during oligonucleotide synthesis |

Biochemical Applications

In biochemistry, this compound is utilized in various applications due to its reactivity and ability to modify biological molecules:

- Cell Culture : It is used to modify cell culture environments, enhancing cellular responses or facilitating the introduction of genetic material .

- Molecular Testing : Employed in assays for the analysis of nucleic acids, where its reactive properties can be leveraged for tagging or modifying nucleotides .

Analytical Chemistry

This compound is also used in analytical chemistry as a:

- Chromatographic Reagent : It acts as a derivatizing agent for the analysis of various compounds through high-performance liquid chromatography (HPLC), improving detection sensitivity and specificity .

Table 2: Applications in Analytical Chemistry

| Application Type | Description | Reference |

|---|---|---|

| HPLC Derivatization | Enhances detection of compounds | |

| Sample Preparation | Used in sample prep to stabilize analytes |

Case Study 1: Nucleoside Synthesis

In a study examining the use of this compound for N-protection during nucleoside synthesis, researchers found that the compound significantly reduced depurination rates and improved yields of desired oligonucleotide products . This demonstrates its crucial role in enhancing synthetic efficiency.

Case Study 2: Chromatographic Applications

A recent study highlighted the effectiveness of using this compound as an internal standard in HPLC for analyzing ibuprofen enantiomers. The results indicated improved separation and quantification accuracy, showcasing its utility in pharmaceutical analysis .

Mécanisme D'action

The mechanism of action of 4-tert-Butylphenoxyacetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of amides, esters, and other derivatives, where the compound acts as an electrophile, facilitating the transfer of the acetyl group to the nucleophile.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenoxyacetyl chloride: Lacks the tert-butyl group, making it less sterically hindered and more reactive.

4-tert-Butylbenzoyl chloride: Contains a benzoyl group instead of an acetyl group, leading to different reactivity and applications.

4-tert-Butylphenoxyacetic acid: The hydrolyzed form of 4-tert-Butylphenoxyacetyl chloride, used in different chemical reactions.

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity of the compound. This steric effect can be advantageous in selective reactions where the bulkiness of the tert-butyl group prevents unwanted side reactions.

Activité Biologique

4-tert-Butylphenoxyacetyl chloride, with the chemical formula CHClO and CAS number 90734-55-7, is a versatile compound used primarily as a reagent in organic synthesis. Its biological activity has garnered attention for its potential applications in medicinal chemistry, particularly in the context of oligonucleotide synthesis and as a protecting group in nucleoside chemistry.

- Molecular Weight : 226.70 g/mol

- Boiling Point : 130-132 °C at 5 mmHg

- Solubility : Reacts with water, indicating moisture sensitivity.

- Safety Hazards : Causes severe skin burns and eye damage; must be handled with care.

This compound functions primarily as a protecting group during the synthesis of oligonucleotides. Its role is crucial in minimizing depurination and chain degradation during post-synthesis workup. This property makes it particularly valuable in the synthesis of RNA and DNA analogs, where stability is paramount.

Applications in Research

- Nucleoside Protection : The compound effectively protects nucleoside bases during oligonucleotide synthesis, facilitating mild removal conditions that preserve the integrity of the nucleic acid structures .

- Analytical Chemistry : It has been utilized as an internal standard in high-performance liquid chromatography (HPLC) for analyzing drug enantiomers, showcasing its utility beyond nucleic acid chemistry .

Case Study 1: Oligonucleotide Stability

A study focusing on the stability of synthetic oligonucleotides highlighted the use of this compound as a protective agent. The findings indicated that oligonucleotides synthesized with this protecting group exhibited significantly reduced degradation rates compared to those synthesized without it. This stability is critical for therapeutic applications where oligonucleotides are subject to enzymatic degradation in biological systems.

Case Study 2: Pharmacokinetic Studies

In pharmacokinetic studies involving ibuprofen enantiomers, 4-tert-butylphenoxyacetic acid (a related compound) was employed as an internal standard. This application underscores its importance in analytical methodologies that require precise quantification of compounds in biological matrices .

Research Findings

Recent research has demonstrated several key findings regarding the biological activity of this compound:

Propriétés

IUPAC Name |

2-(4-tert-butylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTNMBDQWVPSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346324 | |

| Record name | 4-tert-Butylphenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90734-55-7 | |

| Record name | 4-tert-Butylphenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.